molecular formula C21H17BrO3 B11678614 2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan

2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan

Cat. No.: B11678614
M. Wt: 397.3 g/mol
InChI Key: GNHNBQADATVESS-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan is a complex organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two 5-methylfuran groups and a 4-bromophenyl group attached to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of 5-methylfuran-2-carbaldehyde: This can be achieved through the oxidation of 5-methylfuran using an oxidizing agent such as pyridinium chlorochromate (PCC).

    Condensation Reaction: The 5-methylfuran-2-carbaldehyde is then subjected to a condensation reaction with a suitable bromophenyl derivative in the presence of a base like sodium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives

    Reduction: Formation of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2-Furylmethylene)bis(5-methylfuran)
  • Furan, 2-methyl-
  • Furan, 2,2’-methylenebis[5-methyl-]

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan is unique due to the presence of both 5-methylfuran and 4-bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan

InChI

InChI=1S/C21H17BrO3/c1-13-3-9-18(23-13)21(19-10-4-14(2)24-19)20-12-11-17(25-20)15-5-7-16(22)8-6-15/h3-12,21H,1-2H3

InChI Key

GNHNBQADATVESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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